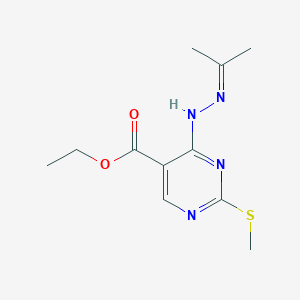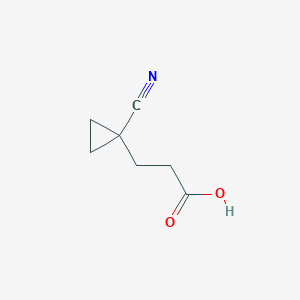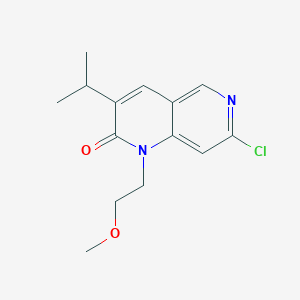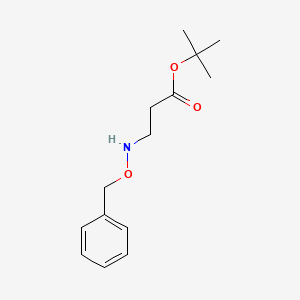
Methyl 4-amino-3-(3-methylthioureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(3-methylthioureido)benzoate is a chemical compound with the molecular formula C10H13N3O2S It is a derivative of benzoic acid and contains both amino and thioureido functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylthioureido)benzoate typically involves the reaction of methyl 4-amino-3-nitrobenzoate with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioureido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(3-methylthioureido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thioureido group to a thiol.
Substitution: The amino and thioureido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 4-amino-3-(3-methylthioureido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Methyl 4-amino-3-(3-methylthioureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar in structure but lacks the thioureido group.
Methyl 3-amino-4-methylbenzoate: Another similar compound with a different arrangement of functional groups.
Benzoic acid derivatives: Various derivatives of benzoic acid with different substituents.
Uniqueness
Methyl 4-amino-3-(3-methylthioureido)benzoate is unique due to the presence of both amino and thioureido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC名 |
methyl 4-amino-3-(methylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C10H13N3O2S/c1-12-10(16)13-8-5-6(9(14)15-2)3-4-7(8)11/h3-5H,11H2,1-2H3,(H2,12,13,16) |
InChIキー |
WVPQEPAXNSRHPL-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NC1=C(C=CC(=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















